molecular formula C12H18N2O2 B12890492 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3'-biisoxazole

5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3'-biisoxazole

Cat. No.: B12890492
M. Wt: 222.28 g/mol
InChI Key: NYCUEQVTTOMTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two isoxazole rings, each substituted with ethyl and methyl groups, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl ketone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole compounds.

Scientific Research Applications

5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylisoxazole: Similar in structure but lacks the ethyl groups.

    5,5-Dimethyl-4,5-dihydroisoxazole: Similar but with different substituents.

    4,5-Dihydro-1,3-oxazole: Contains an oxygen atom in place of the nitrogen in the isoxazole ring.

Uniqueness

5,5-Diethyl-4,4-dimethyl-4,5-dihydro-3,3’-biisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5,5-diethyl-4,4-dimethyl-3-(1,2-oxazol-3-yl)-1,2-oxazole

InChI

InChI=1S/C12H18N2O2/c1-5-12(6-2)11(3,4)10(14-16-12)9-7-8-15-13-9/h7-8H,5-6H2,1-4H3

InChI Key

NYCUEQVTTOMTFS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(=NO1)C2=NOC=C2)(C)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.